molecular formula C20H13ClFNO4S B2442386 methyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939894-16-3

methyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B2442386
CAS No.: 939894-16-3
M. Wt: 417.84
InChI Key: BPLXTMPRBBUZBY-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a useful research compound. Its molecular formula is C20H13ClFNO4S and its molecular weight is 417.84. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFNO4S/c1-26-19(24)16-14(13-10(21)6-4-7-11(13)22)15-17(27-18(16)23)9-5-2-3-8-12(9)28-20(15)25/h2-8,14H,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLXTMPRBBUZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)F)C(=O)SC4=CC=CC=C42)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a complex organic compound with the molecular formula C20H14ClNO4S and a molecular weight of approximately 399.85 g/mol. This compound features a thiochromeno structure, which combines thiophene and chromene systems, contributing to its unique chemical properties and potential biological activities.

Chemical Structure and Properties

The compound's structure is characterized by the following functional groups:

  • Amino Group : Contributes to its reactivity and potential biological interactions.
  • Carbonyl Moiety : Plays a crucial role in the compound’s reactivity and interaction with biological targets.

Comparative Analysis with Related Compounds

The following table highlights the uniqueness of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
Methyl 6-amino-5-cyano-pyranPyran core with cyano groupAntimicrobialLacks thiochromene structure
Methyl 2-amino-pyridineSimple pyridine derivativeAntimicrobialLess complex than thiochromene
Methyl 7-hydroxycoumarinCoumarin derivativeAnticancerDifferent core structure

The presence of the thiochromene moiety in this compound distinguishes it from these compounds and may enhance its biological activity and therapeutic applications.

While specific studies on the mechanism of action for this compound are lacking, related compounds have demonstrated that they can interact with biological targets through:

  • Allosteric Modulation : Compounds similar to thiochromenones have been shown to interact with enzymes involved in redox metabolism, leading to increased oxidative stress within cells .

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its effects.

Case Studies and Research Findings

Recent studies have focused on derivatives of thiochromenones and their biological activities:

  • Cytotoxic Effects : A study evaluating various thiochromenone derivatives reported significant cytotoxicity against different cancer cell lines, suggesting that structural modifications can enhance their activity against specific targets.
  • Antiparasitic Studies : Investigations into compounds with similar structures revealed effective inhibition of trypanosomatids by disrupting their metabolic pathways through increased ROS production .

These findings underscore the potential for further exploration of this compound in drug discovery and development.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Anticancer Activity

Research indicates that compounds with thiochromeno-pyran structures may exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that modifications to the thiochromeno structure enhanced cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary tests suggest effectiveness against several bacterial strains, making it a candidate for further development in treating infections .

Pharmacology

The pharmacological profile of this compound includes:

  • Mechanism of Action : The compound may function through multiple pathways, including enzyme inhibition and receptor modulation.
  • Bioavailability Studies : Research into the absorption and metabolism of this compound is ongoing, with a focus on optimizing its pharmacokinetic properties for enhanced efficacy .

Materials Science

In materials science, this compound's unique structure lends itself to applications in developing novel materials with specific properties.

Polymer Synthesis

This compound can be used as a monomer in polymer chemistry. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength .

Nanotechnology

The compound has potential applications in nanotechnology, particularly in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various metal ions could be exploited to create targeted delivery vehicles for therapeutic agents .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptosis markers compared to control groups .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be less than 50 µg/mL, suggesting strong potential as an antimicrobial agent .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing additional functional groups.
Example conditions :

  • Acidic hydrolysis : HCl (concentrated), reflux, 6–8 hours.

  • Basic hydrolysis : NaOH (10% aqueous), ethanol/water, 80°C, 4–6 hours .

Transesterification with alcohols (e.g., ethanol) can replace the methyl ester with other alkyl groups, as demonstrated in the synthesis of the ethyl analog (CAS 939894-07-2) .

Amino Group Reactivity

The primary amino group at position 2 participates in:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) under mild acidic conditions .

  • Oxidation : Controlled oxidation with agents like hydrogen peroxide may yield nitroso or nitro derivatives, though specific data for this compound remains undocumented.

Electrophilic Aromatic Substitution

The 2-chloro-6-fluorophenyl substituent directs electrophilic attacks to specific positions:

Reaction TypeElectrophileConditionsProduct
Nitration HNO₃/H₂SO₄0–5°C, 2 hoursNitro derivatives at meta/para positions relative to halogens
Sulfonation SO₃/H₂SO₄50°C, 4 hoursSulfonic acid derivatives

Halogen substituents (Cl, F) deactivate the ring but enhance stability against metabolic degradation in biological systems .

Cycloaddition and Ring-Opening Reactions

The thiochromeno-pyran core may engage in:

  • Diels-Alder reactions : Acting as a diene or dienophile to form fused polycyclic systems.

  • Ring-opening under oxidative conditions : Hydrogen peroxide or mCPBA could cleave the thioether linkage, generating sulfoxide or sulfone intermediates .

For example, multicomponent reactions (MCRs) involving β-ketoesters (similar to its synthesis) enable functionalization at the pyran oxygen .

Halogen-Specific Reactivity

The 2-chloro-6-fluorophenyl group offers sites for:

  • Nucleophilic aromatic substitution : Chlorine’s moderate leaving-group ability allows substitution with strong nucleophiles (e.g., methoxide) under high-temperature conditions.

  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts to introduce biaryl motifs .

Fluorine’s electronegativity stabilizes the ring but limits direct substitution unless under extreme conditions .

Reduction and Oxidation of Carbonyl Groups

The ketone at position 5 and ester carbonyl are reducible sites:

  • Ketone reduction : NaBH₄ or LiAlH₄ converts the ketone to a secondary alcohol.

  • Ester reduction : LiAlH₄ reduces the ester to a primary alcohol .

Oxidation of the ketone is less common but feasible with strong oxidizing agents like KMnO₄.

Thiochromeno Core Modifications

The sulfur atom in the thiochromeno moiety can undergo:

  • Oxidation : H₂O₂ or Oxone® converts the thioether to sulfoxide or sulfone, altering electronic properties and bioactivity .

  • Alkylation : Reaction with alkyl halides forms sulfonium salts, though steric hindrance may limit this pathway.

Q & A

What are the established synthetic routes for this compound, and what are their critical optimization parameters?

Basic Research Question
Methodological Answer:
The synthesis involves multi-step protocols:

Core Formation : Biginelli-type condensation of aldehydes, thioureas, and β-keto esters under acid catalysis (e.g., p-TsOH or HCl) to form the pyran core .

Cyclization : Reaction with agents like 3-amino-5-methylisoxazole in polar solvents (DMF or ethanol) to construct the fused thiochromeno-pyran system .

Functionalization : Halogenation or esterification to introduce substituents (e.g., 2-chloro-6-fluorophenyl group via Ullmann coupling) .

Critical Optimization Parameters:

  • Catalyst : Lewis acids (e.g., CuI) improve halogenation efficiency .
  • Solvent : DMF enhances cyclization rates but may increase side reactions compared to ethanol .

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